molecular formula C11H9BrN2O3 B8440870 6-Bromo-3-(3-hydroxy-propionyl)-3H-quinazolin-4-one

6-Bromo-3-(3-hydroxy-propionyl)-3H-quinazolin-4-one

Cat. No.: B8440870
M. Wt: 297.10 g/mol
InChI Key: OCXHQFXQDHKMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(3-hydroxy-propionyl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

6-bromo-3-(3-hydroxypropanoyl)quinazolin-4-one

InChI

InChI=1S/C11H9BrN2O3/c12-7-1-2-9-8(5-7)11(17)14(6-13-9)10(16)3-4-15/h1-2,5-6,15H,3-4H2

InChI Key

OCXHQFXQDHKMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C=N2)C(=O)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% in mineral oil, 199 mg) in 20 ml of N,N-dimethylacetamide was added 6-bromo-3H-quinazolin-4-one(0.9335 mg, 4.148 mmol). The mixture was stirred at room temperature for 40 mins resulting clear red solution. Acroyl chloride (471.8 ul, 5.8072 mmol) was added. The solution was heated at 70° C. for 8 hrs, cooled to room temperature, and poured into 30 ml of ice water. Methylene chloride added and product was in the water phase. The water solvent was evaporated under vacuum. The resulted residue was purified by preparative HPLC. 1.1 g product was obtained. Yield: 74.7%; 1H NMR (500 MHz, DMSO-d6): δ 2.73412–2.76135(t, J=6.805 Hz, 2H), 4.14197–4.16922(t, J=6.815 Hz, 2H), 7.62305–7.64046(d, J=8.705 Hz, 1H), 7.96596–7.98797(dd, J1=8.635 Hz, J2=2.38 Hz, 1H), 8.2287–8.2335(d, J=2.4 Hz, 1H), 8.41991(s, 1H); ESI-MS: m/z 297, 299 (M++1)
Name
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9335 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Acroyl chloride
Quantity
471.8 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
74.7%

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